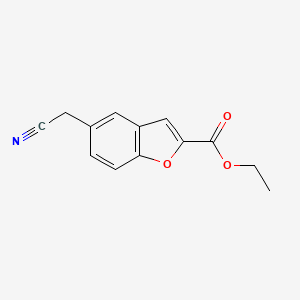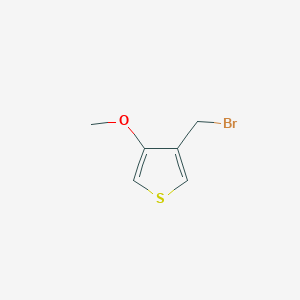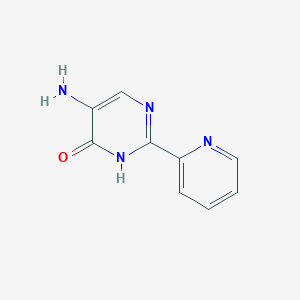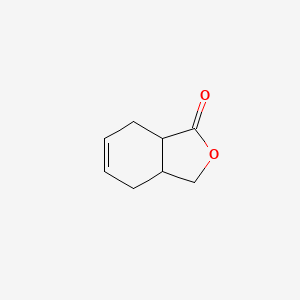
6,6-Dimethyl-1,3-oxazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-1,3-oxazinan-2-one is a heterocyclic compound featuring a six-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazinanone family, known for their significant biological and chemical properties. The presence of the dimethyl groups at the 6-position enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,6-Dimethyl-1,3-oxazinan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene. This reaction proceeds via an intermolecular cyclization mechanism, forming six-membered cyclic carbonates . Another method involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid as a catalyst .
Industrial Production Methods: Industrial production of this compound typically employs high-yielding synthetic routes that are both cost-effective and environmentally friendly. The use of dimethyl carbonate as a reagent and solvent in the presence of a nucleophile and a catalyst or base is a notable method due to its low toxicity and high selectivity .
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazinanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxazinanones, amines, and other heterocyclic compounds .
Scientific Research Applications
6,6-Dimethyl-1,3-oxazinan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It serves as a precursor for pharmaceutical agents, including anti-HIV drugs and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals, cosmetics, and pesticides.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the nitrogen and oxygen atoms in the ring, which can participate in various chemical reactions. These interactions can lead to the formation of stable complexes with biological molecules, thereby exerting its effects .
Comparison with Similar Compounds
1,3-Oxazinan-2-one: Lacks the dimethyl groups at the 6-position, resulting in different reactivity and stability.
4,6-Disubstituted-1,3-oxazinan-2-one: Features additional substituents at the 4 and 6 positions, which can alter its chemical properties.
Uniqueness: 6,6-Dimethyl-1,3-oxazinan-2-one is unique due to the presence of the dimethyl groups at the 6-position, which enhances its stability and reactivity compared to other oxazinanones. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
6,6-dimethyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-4-7-5(8)9-6/h3-4H2,1-2H3,(H,7,8) |
InChI Key |
OIHVPJNMIRGQSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC(=O)O1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
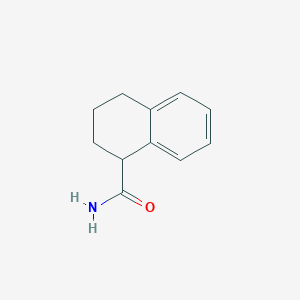

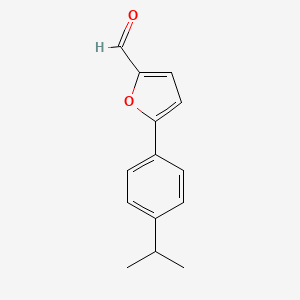
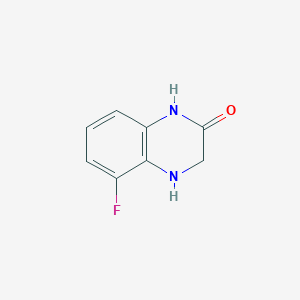
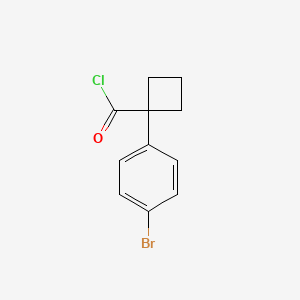

![5,7-Dichloro-2-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B8746807.png)
![2-bromo-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B8746809.png)
![4-{3-[3,4-Bis(hydroxymethyl)phenyl]propyl}-2-ethylphenol](/img/structure/B8746815.png)
